molecular formula C8H12N2 B3147765 Dimethyl-(6-methyl-pyridin-3-yl)-amine CAS No. 63065-47-4

Dimethyl-(6-methyl-pyridin-3-yl)-amine

Cat. No.: B3147765
CAS No.: 63065-47-4
M. Wt: 136.19 g/mol
InChI Key: GYJUOPUVHKLLEC-UHFFFAOYSA-N
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Description

Dimethyl-(6-methyl-pyridin-3-yl)-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(6-methyl-pyridin-3-yl)-amine typically involves several steps. One common method starts with the preparation of 6-methylpyridin-3-ylamine, which is then subjected to dimethylation. The reaction conditions often involve the use of dimethyl sulfate or dimethyl iodide as methylating agents, in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(6-methyl-pyridin-3-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl-(6-methyl-pyridin-3-yl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-(6-methyl-pyridin-3-yl)-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridin-3-ylamine: A precursor in the synthesis of Dimethyl-(6-methyl-pyridin-3-yl)-amine.

    Dimethylpyridine: Similar in structure but lacks the methyl group on the pyridine ring.

    Pyridine: The parent compound, without any substituents.

Uniqueness

This compound is unique due to the presence of both dimethyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N,6-trimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-5-8(6-9-7)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJUOPUVHKLLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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